Biotinyl-amyloid beta-protein (1-40)
CAS No.: 183906-14-1
Cat. No.: VC20919186
Molecular Formula: C26H28N6O4
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183906-14-1 |
---|---|
Molecular Formula | C26H28N6O4 |
Molecular Weight | 488.5 g/mol |
IUPAC Name | 7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Standard InChI | InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33) |
Standard InChI Key | ZVJVNSZHSNKLLR-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 |
Canonical SMILES | C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 |
Introduction
Chemical Structure and Properties
Structural Conformation
The amyloid beta peptide (1-40) that forms the backbone of this compound has been studied extensively regarding its conformational properties. In solution, Aβ(1-40) typically shows an α-helix conformation between residues 15 and 36 with a characteristic kink at positions 25-27 when in aqueous sodium dodecyl sulfate micelles . The N-terminal region (residues 1-14) remains largely unstructured and is mainly populated by polar amino acids that are likely solvated by water . This conformational flexibility plays a critical role in the peptide's ability to aggregate into amyloid fibrils, a process central to Alzheimer's disease pathology.
Biological Significance
Role in Alzheimer's Disease
Amyloid beta (1-40), along with Aβ(1-42), constitutes the majority of amyloid beta peptides found in Alzheimer's disease brain tissue. These peptides undergo post-secretory aggregation and deposition, forming the characteristic amyloid plaques associated with the disease . Aβ(1-40) is produced through the proteolytic processing of amyloid precursor protein (APP) by β- and γ-secretases . While Aβ(1-42) is often considered the most disease-relevant variant due to its higher propensity to aggregate, Aβ(1-40) is also abundantly present in plaques and contributes significantly to disease pathology.
Recent research has demonstrated that Aβ(1-40) and Aβ(1-42) can form intertwined fibrils, suggesting a complex relationship between these peptide variants in the development of amyloid plaques . Studies have shown that the ratio between Aβ(1-40) and Aβ(1-42), as well as the maturation level of the fibrils, can significantly impact the conformational properties of the resulting aggregates . These conformational differences may have important implications for disease progression and therapeutic targeting.
Fibril Formation and Characteristics
The biotinylated version of Aβ(1-40) maintains the peptide's ability to form amyloid fibrils, making it a valuable tool for studying the aggregation process. Research has shown that both the ratio of Aβ(1-40) to Aβ(1-42) and the maturation time of fibrils affect the conformational properties of the resulting aggregates . Experiments comparing fibrils formed over 24 hours (early fibrils) versus 7 days (aged fibrils) have revealed significant differences in fibril width, binding properties with luminescent conjugated oligothiophenes (LCOs), and reactivity with various antibodies .
These structural variations have important implications for the detection and characterization of amyloid deposits in both research and clinical settings. The biotinylation of Aβ(1-40) provides an additional means of tracking these conformational changes through biotin-specific detection methods.
Research Applications
Detection and Visualization Techniques
Biotinyl-amyloid beta-protein (1-40) serves as an invaluable tool for the detection and visualization of amyloid structures. The biotin tag allows for highly specific binding to streptavidin-conjugated fluorophores, enzymes, or other detection reagents. This property enables researchers to visualize amyloid deposits in tissue samples with high sensitivity and specificity. The strong and specific interaction between biotin and streptavidin (one of the strongest non-covalent interactions in biology) ensures reliable detection even in complex biological samples.
In addition to fluorescence-based detection, the biotinylated peptide can be used with electron microscopy, atomic force microscopy, and other imaging techniques to study the morphology and distribution of amyloid fibrils. These approaches have contributed significantly to our understanding of amyloid plaque formation and structure in Alzheimer's disease.
Targeted Delivery Applications
One of the most promising applications of Biotinyl-amyloid beta-protein (1-40) is in the development of targeted delivery systems for therapeutic agents. The peptide's ability to specifically bind to amyloid plaques makes it an excellent carrier for delivering drugs directly to these pathological structures. According to research, this approach could enable the delivery of neuroprotective agents to render amyloid plaques less toxic, amyloid-destroying molecules to eliminate plaques, or compounds that prevent plaque formation altogether .
Vector-mediated delivery of 125I-labeled beta-amyloid peptide through the blood-brain barrier has been demonstrated, with the complex subsequently binding to Alzheimer's disease amyloid . This research suggests that biotinylated Aβ(1-40) could potentially serve as a vehicle for delivering therapeutic agents across the blood-brain barrier to target amyloid deposits in the brain.
Analytical Methods
Immunological Detection
The detection of Biotinyl-amyloid beta-protein (1-40) using antibodies has revealed important insights into the conformational variability of amyloid structures. Research has shown that both the ratio of Aβ(1-40) to Aβ(1-42) and the maturation state of fibrils can affect the affinity of commonly used Aβ antibodies, particularly for Aβ(1-40)-rich aggregates . This observation has significant implications for the development and interpretation of antibody-based detection methods for amyloid deposits.
The combination of biotinylation and antibody-based detection provides a powerful approach for studying the complex conformational landscape of amyloid structures. By using different antibodies that recognize distinct epitopes, researchers can map the accessibility of various regions of the peptide in different aggregation states.
Comparative Properties
Comparison with Non-Biotinylated Aβ(1-40)
Table 1: Comparison of Properties Between Biotinylated and Non-Biotinylated Aβ(1-40)
Comparison with Aβ(1-42)
Aβ(1-40) and Aβ(1-42) are the two major C-terminal variants of the amyloid beta peptide, with distinct properties that influence their roles in Alzheimer's disease pathology. Although Aβ(1-42) is generally considered more amyloidogenic and neurotoxic, Aβ(1-40) is more abundant in the brain and contributes significantly to amyloid plaque formation .
Research has shown that these peptides can form intertwined fibrils and that their ratio affects the conformational properties of the resulting aggregates . The biotinylated versions of both peptides provide valuable tools for studying these complex interactions and their implications for disease progression and therapeutic interventions.
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